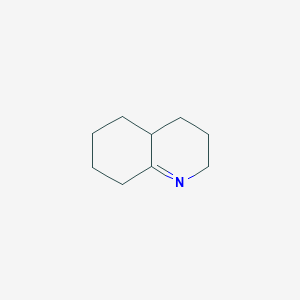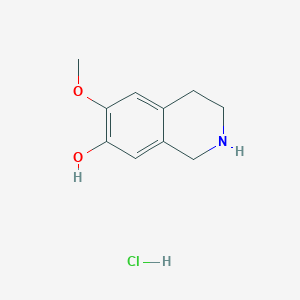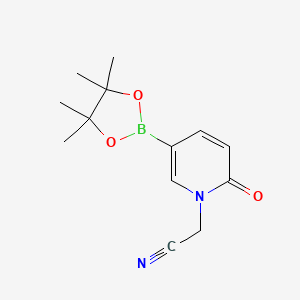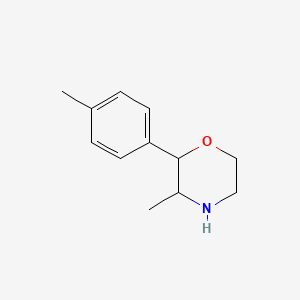![molecular formula C7H7BN2O2 B3184289 Imidazo[1,2-a]pyridin-7-ylboronic acid CAS No. 1092790-35-6](/img/structure/B3184289.png)
Imidazo[1,2-a]pyridin-7-ylboronic acid
概要
説明
Imidazo[1,2-a]pyridin-7-ylboronic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-7-ylboronic acid can be achieved through various methods, including multicomponent reactions, condensation reactions, and oxidative coupling. One common approach involves the use of a palladium-catalyzed cross-coupling reaction between an imidazo[1,2-a]pyridine derivative and a boronic acid or boronate ester . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Imidazo[1,2-a]pyridin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve the use of solvents like ethanol, methanol, or acetonitrile, and may require heating or the presence of a catalyst .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reaction and reagents used .
科学的研究の応用
Imidazo[1,2-a]pyridin-7-ylboronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of imidazo[1,2-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the case of antimicrobial and anticancer activity, the compound may interfere with DNA replication or protein synthesis, leading to cell death . The boronic acid group can also form reversible covalent bonds with biological molecules, enhancing its binding affinity and specificity .
類似化合物との比較
Imidazo[1,2-a]pyridin-7-ylboronic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Lacks the boronic acid group but shares the fused bicyclic structure.
Imidazo[1,5-a]pyridine: Has a different fusion pattern of the imidazole and pyridine rings.
Imidazo[4,5-b]pyridine: Another isomer with a different fusion pattern and biological activity.
The uniqueness of this compound lies in the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUDIUJKHVKGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CN2C=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)


![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)





